

# The Discovery and Development of BMS-986115: A Pan-Notch Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of pan-Notch signaling through the blockade of gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular differentiation, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and a range of solid tumors.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of BMS-986115, consolidating key data on its mechanism of action, potency, pharmacokinetics, pharmacodynamics, and safety profile.

# **Discovery and Medicinal Chemistry**

While the detailed structure-activity relationship (SAR) studies for **BMS-986115** are not extensively published, its discovery is closely linked to the development of a series of (2-oxo-1,4-benzodiazepin-3-yl)-succinamides as potent pan-Notch inhibitors.[1][4] The structurally similar compound, BMS-906024, emerged from a medicinal chemistry program focused on optimizing potency against all four Notch receptors while maintaining desirable pharmacokinetic properties.[1][4] **BMS-986115** represents a further refinement within this chemical class, designed for oral administration.[5]

Chemical Structure:



(2R,3S)-N1-[(3S)-5-(3-Fluorophenyl)-2,3-dihydro-9-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide[6]

#### **Mechanism of Action**

BMS-986115 exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein enzyme complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.[3][6] This cleavage is a critical step in the canonical Notch signaling pathway. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages, culminating in the gamma-secretase-mediated release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL (CBF1/Su(H)/Lag-1) to activate the transcription of target genes, such as HES1 and DTX1, which regulate cell fate decisions.[3] By inhibiting gamma-secretase, BMS-986115 prevents the generation of the NICD, thereby downregulating Notch target gene expression and inhibiting the growth and survival of Notch-dependent tumors.[2][3]



Click to download full resolution via product page

**Diagram 1:** Inhibition of the Notch Signaling Pathway by **BMS-986115**.

# Preclinical Development In Vitro Potency

**BMS-986115** is a potent inhibitor of Notch signaling, with low nanomolar IC50 values against Notch1 and Notch3.[7]



| Parameter   | Value     |
|-------------|-----------|
| Notch1 IC50 | 7.8 nM[7] |
| Notch3 IC50 | 8.5 nM[7] |

Table 1: In Vitro Potency of BMS-986115

## **Preclinical Efficacy in Xenograft Models**

The anti-tumor activity of **BMS-986115** was evaluated in various preclinical cancer models. The compound demonstrated single-agent efficacy in a human T-ALL xenograft model, a malignancy often driven by activating Notch1 mutations.[3] Furthermore, **BMS-986115** showed anti-tumor activity in 5 out of 7 solid tumor xenograft models, which included breast, non-small cell lung (NSCLC), and pancreatic carcinoma models.[3]

### **Preclinical Toxicology**

The primary on-target toxicities observed in animal studies were consistent with the known physiological roles of Notch signaling and included dose-dependent gastrointestinal (GI) toxicity, lymphoid depletion, and interruption of ovarian follicle maturation.[3] GI toxicity is a well-characterized effect of Notch inhibitors, resulting from the disruption of intestinal cell differentiation.[3]

# Clinical Development: Phase I Study (NCT01986218)

A multi-arm, open-label, dose-escalating Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986115** in patients with advanced solid tumors.[2][3][8]

# **Study Design and Patient Population**

The study enrolled 36 patients with advanced solid tumors who had progressed on standard therapies.[2][3] The trial consisted of two arms:

- Arm A: Continuous daily (QD) oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]
- Arm B: Intermittent twice-weekly (BIW) oral dosing on consecutive days at 2, 4, and 8 mg.[3]



The primary objectives were to assess safety and determine the maximum tolerated dose (MTD).[2][3]



Click to download full resolution via product page

Diagram 2: Workflow of the Phase I Clinical Trial of BMS-986115.

### **Safety and Tolerability**

The most frequently reported treatment-related adverse events were diarrhea (72%), hypophosphatemia (64%), and nausea (61%).[2][3] Dose-limiting toxicities (DLTs) were observed in four patients in Arm A and two patients in Arm B, and included grade 3 nausea,



diarrhea, pruritus/urticaria, and ileus.[2][3] The MTD was established at 1.5 mg for the continuous daily dosing schedule (Arm A), while an MTD was not established for the intermittent dosing schedule (Arm B).[2][3]

| Adverse Event    | Frequency |
|------------------|-----------|
| Diarrhea         | 72%[2][3] |
| Hypophosphatemia | 64%[2][3] |
| Nausea           | 61%[2][3] |

Table 2: Most Frequent Treatment-Related Adverse Events in the Phase I Trial

#### **Pharmacokinetics**

**BMS-986115** demonstrated a dose-related increase in exposure (Cmax and AUC) across the tested dose ranges.[2][3]

| Pharmacokinetic Parameter | Value                  |
|---------------------------|------------------------|
| Tmax (median)             | 1-3 hours[1]           |
| Half-life (median)        | 17.24 - 28.01 hours[1] |

Table 3: Pharmacokinetic Parameters of **BMS-986115** in the Phase I Trial

# **Pharmacodynamics**

Target engagement and inhibition of the Notch signaling pathway were demonstrated through the measurement of downstream target gene expression in peripheral blood.[3][5] A dosedependent inhibition of HES1 and DELTEX1 mRNA levels was observed.[3][5]

Experimental Protocol: Pharmacodynamic Analysis

 Sample Collection: Whole blood samples were collected from patients at pre-treatment and various time points post-treatment (2, 4, 8, 24, and 48 hours) on Cycle 1 Day 1, and at steady-state on Cycle 2 Day 15 (Arm A) or Cycle 2 Days 15 and 16 (Arm B).[3]



- RNA Extraction: Total RNA was extracted from whole blood.[3]
- Gene Expression Analysis: The expression of HES1 and DELTEX1 was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3] The analysis was performed in triplicate in a 384-well plate format using the 7900HT Fast system with standard thermal cycling conditions.[3]

### **Preliminary Efficacy**

Of the 36 patients treated, 11 (31%) achieved stable disease (SD) as their best tumor response.[1] Notably, five of these patients (three in Arm A and two in Arm B) maintained stable disease for more than six months.[2][3]

#### Conclusion

BMS-986115 is a potent and selective oral pan-Notch inhibitor that has demonstrated a manageable safety profile and evidence of target engagement in early clinical development. The Phase I trial established the MTD for a continuous daily dosing schedule and provided preliminary signals of anti-tumor activity in a heavily pre-treated patient population. These findings support the continued investigation of gamma-secretase inhibitors as a therapeutic strategy for Notch-dependent malignancies. Further clinical studies are warranted to explore the efficacy of BMS-986115 in specific patient populations with tumors known to be driven by aberrant Notch signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]



- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of BMS-986115: A Pan-Notch Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#bms-986115-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com